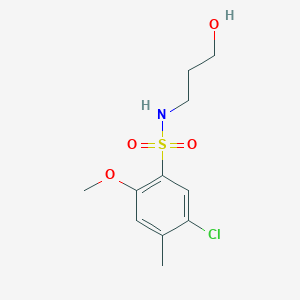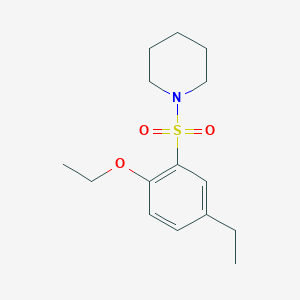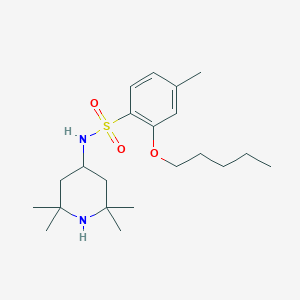
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CHM-1, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. CHM-1 has been found to exhibit a range of biochemical and physiological effects, and has been investigated for its potential use in the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but research has suggested that it may inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the regulation of cell growth and survival. Inhibition of HSP90 can lead to the degradation of client proteins, which are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, or programmed cell death. In addition, 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been found to inhibit the activity of angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide. One area of focus is the development of more effective synthesis methods to increase the yield and purity of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide. Another area of focus is the elucidation of the mechanism of action of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide, which will help to optimize its therapeutic potential. In addition, future research may investigate the potential use of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in combination with other drugs for cancer treatment.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 3-hydroxypropylamine, followed by chlorination with thionyl chloride. The resulting product is then purified by recrystallization to obtain 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in high purity.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide exhibits potent anti-tumor activity in a range of cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. In addition, 5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
Propiedades
Nombre del producto |
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H16ClNO4S |
Peso molecular |
293.77 g/mol |
Nombre IUPAC |
5-chloro-N-(3-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S/c1-8-6-10(17-2)11(7-9(8)12)18(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Clave InChI |
LTGKRNDMPDBRBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)OC |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)




